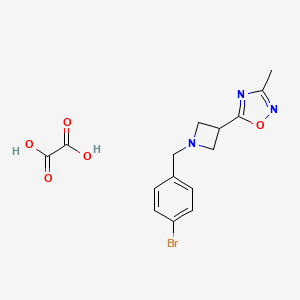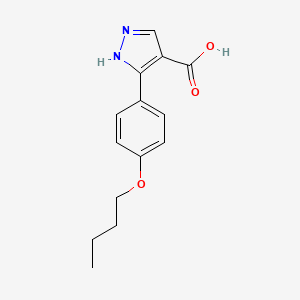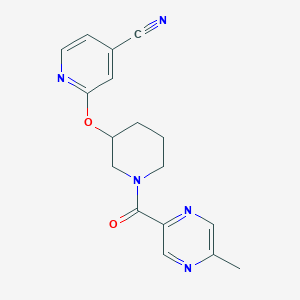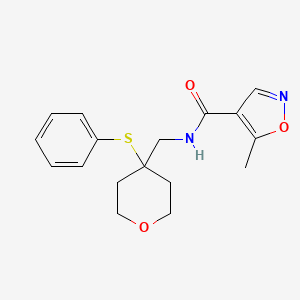![molecular formula C8H8BF3O4S B2603187 [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid CAS No. 1417301-54-2](/img/structure/B2603187.png)
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid” is a chemical compound that has found significant use in various fields of research and industry. It may be used as a reagent for sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reductive coupling of amine and carbonyl of the aldehydes/ketones in the presence of AcOH, EDC, and NaBH .Molecular Structure Analysis
The molecular structure of “[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid” can be represented by the linear formula: CF3C6H4B(OH)2 . The molecular weight of this compound is 189.93 .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used as a reactant in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid” are influenced by the presence of the -OCF3 group. This group increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki–Miyaura cross-coupling reactions . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions to date . It’s known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Palladium-Catalyzed Direct Arylation Reactions
It can also be used in palladium-catalyzed direct arylation reactions . This process involves the formation of a new carbon-carbon bond between an aryl halide and an arene in the presence of a palladium catalyst .
Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
This compound can be used in a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a type of reaction that combines two different processes in a single operation .
Ruthenium Catalyzed Direct Arylation
Another application is in ruthenium catalyzed direct arylation . This is a type of reaction where an aryl group is directly attached to another molecule using a ruthenium catalyst .
Ligand-Free Copper-Catalyzed Coupling Reactions
This compound can be used in ligand-free copper-catalyzed coupling reactions . These are reactions where two molecules are joined together in the presence of a copper catalyst, without the need for a ligand .
Amination and Conjugate Addition Reactions
It can also be used in amination and conjugate addition reactions . Amination involves the introduction of an amino group into a molecule, while conjugate addition involves the addition of a nucleophile to an unsaturated carbonyl compound .
Regioselective Arylation and Alkynylation by Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
This compound can be used in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions . These reactions involve the selective formation of a new carbon-carbon bond at a specific position on a molecule .
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
Finally, it can be used in rhodium-catalyzed asymmetric 1,4-addition reactions . This is a type of reaction where a nucleophile is added to an unsaturated carbonyl compound in the presence of a rhodium catalyst, resulting in the formation of a new carbon-carbon bond .
Propiedades
IUPAC Name |
[4-methylsulfonyl-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYFKLWPQHPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2603106.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2603112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2603115.png)




![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)